molecular formula C20H18N2O3S B4027766 N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide

N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide

Cat. No.: B4027766
M. Wt: 366.4 g/mol
InChI Key: VUXOGQVNQBOFAG-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalimide Moiety: This step involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

    Amidation Reaction: The final step involves the formation of the amide bond between the phthalimide intermediate and the thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phthalimide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is unique due to the presence of both the thiophene ring and the phthalimide moiety, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-12-11-13(8-9-16(12)21-18(23)17-7-4-10-26-17)22-19(24)14-5-2-3-6-15(14)20(22)25/h2-4,7-11,14-15H,5-6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXOGQVNQBOFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3CC=CCC3C2=O)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
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N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
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N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
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N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
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N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Reactant of Route 6
N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide

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